molecular formula C14H26O5 B13875328 Dimethyl 2-methoxy-2-octylpropanedioate

Dimethyl 2-methoxy-2-octylpropanedioate

Cat. No.: B13875328
M. Wt: 274.35 g/mol
InChI Key: UYUKTNFFRVBFEO-UHFFFAOYSA-N
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Description

Dimethyl 2-methoxy-2-octylpropanedioate is an organic compound with the molecular formula C13H24O5 It is a derivative of propanedioic acid, featuring two methoxy groups and an octyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-methoxy-2-octylpropanedioate typically involves the esterification of 2-methoxy-2-octylpropanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The crude product is then purified by distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-methoxy-2-octylpropanedioate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the methoxy groups.

Scientific Research Applications

Dimethyl 2-methoxy-2-octylpropanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-methoxy-2-octylpropanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and octyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved in its mechanism of action can include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-methoxy-2-pentenedioate: Similar in structure but with a shorter carbon chain.

    Dimethyl 2-methoxy-2-propylpropanedioate: Similar in structure but with a different alkyl group.

Uniqueness

Dimethyl 2-methoxy-2-octylpropanedioate is unique due to its longer octyl chain, which can impart different physical and chemical properties compared to its shorter-chain analogs

Properties

Molecular Formula

C14H26O5

Molecular Weight

274.35 g/mol

IUPAC Name

dimethyl 2-methoxy-2-octylpropanedioate

InChI

InChI=1S/C14H26O5/c1-5-6-7-8-9-10-11-14(19-4,12(15)17-2)13(16)18-3/h5-11H2,1-4H3

InChI Key

UYUKTNFFRVBFEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=O)OC)(C(=O)OC)OC

Origin of Product

United States

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